(R)-7-Chlorochroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Chlorochroman-4-amine is a chiral compound with significant interest in various scientific fields. This compound features a chroman ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chlorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Chlorination: Introduction of the chlorine atom at the 7th position can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of ®-7-Chlorochroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: ®-7-Chlorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
®-7-Chlorochroman-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7-Chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(S)-7-Chlorochroman-4-amine: The enantiomer of ®-7-Chlorochroman-4-amine, with different spatial arrangement and potentially different biological activity.
7-Chlorochroman-4-ol: A hydroxyl-substituted analog with different chemical properties and reactivity.
7-Chlorochroman-4-carboxylic acid: A carboxyl-substituted analog with distinct chemical behavior.
Uniqueness: ®-7-Chlorochroman-4-amine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and unique reactivity in chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(4R)-7-chloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2/t8-/m1/s1 |
InChI Key |
ZKRTWXXJEXSHCT-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)Cl |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.